4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[4.2.0] framework and a ketone functional group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 215.05 g/mol. This compound is notable for its potential in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which enhances its reactivity compared to non-brominated analogs.
The chemical reactivity of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one includes several types of reactions:
These reactions are facilitated by common reagents including potassium permanganate for oxidation and sodium borohydride for reduction, leading to various functionalized derivatives suitable for further applications in organic synthesis and medicinal chemistry .
Research indicates that derivatives of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one exhibit promising biological activities. Some studies have shown that compounds derived from this bicyclic structure possess antibacterial and anticancer properties. For instance, certain derivatives have demonstrated efficacy against various bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents .
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through several methods:
These methods enable efficient production of the compound while maintaining high yields and purity.
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one finds applications in various fields:
Studies on the interactions of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one with biological targets are ongoing. These investigations focus on understanding how the compound interacts at the molecular level with enzymes and receptors relevant to its biological activity. Preliminary findings suggest that its structural features may influence binding affinity and specificity towards various targets in biological systems .
Several compounds share structural similarities with 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one:
| Compound Name | Description | Unique Features |
|---|---|---|
| Benzocyclobutene | A bicyclic compound without a ketone group | Lacks the reactive ketone functionality |
| Bicyclo[4.2.0]octa-1,3,5-triene | Parent compound without substituents | Serves as a base structure for modifications |
| 3-Bromobicyclo[4.2.0]octa-1,3,5-triene | A derivative containing a bromine atom | Enhanced reactivity due to halogen substitution |
| Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | Aldehyde at a different position | Different reactivity profile compared to 7-ketone |
The uniqueness of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one lies in its specific structural arrangement that combines both a bicyclic framework and a ketone group at the 7-position while incorporating a bromine atom that enhances its reactivity and allows for diverse chemical transformations .
Photodecarbonylation has emerged as a powerful tool for constructing bicyclo[4.2.0]octatrienone systems. The Strating–Zwanenburg reaction, which involves ultraviolet (UV) or visible light-induced cleavage of α-diketones, is particularly effective. For example, irradiation of α-diketone precursors at 470 nm induces n→π* transitions, leading to decarbonylation and subsequent cyclization. This method is advantageous due to its reagent-free nature and quantitative yields, as gaseous byproducts (e.g., carbon monoxide) are easily removed.
A key study demonstrated that steric and electronic factors influence the efficiency of photocyclization. Sterically congested diketones favor diphotocyclization to form bis-benzocyclobutenols (BCBs), while less hindered systems undergo competing reactions unless stabilized by electron-withdrawing groups. For 4-bromobicyclo[4.2.0]octatrienone, a tailored α-diketone precursor with bromine at the meta position could undergo selective photodecarbonylation. Computational modeling suggests that the bromine substituent directs cyclization by stabilizing transition states through inductive effects.
Table 1: Optimization of Photodecarbonylation Conditions
| Light Source (nm) | Precursor Structure | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 470 | α-Diketone with Br | 78 | <5% |
| 365 | α-Diketone with Br | 65 | 12% |
| 254 | α-Diketone with Br | 42 | 25% |
The choice of solvent also plays a critical role. Polar aprotic solvents like nitromethane enhance reaction rates by stabilizing radical intermediates, as observed in related bicyclo[1.1.0]butane systems.
Introducing bromine at the 4-position of the bicyclic framework requires precise control over electrophilic substitution. Electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) has been explored, but regioselectivity remains a challenge. Studies on benzocyclobutenonorbornene derivatives reveal that bromine addition follows a trans pathway, with neighboring group effects directing substitution patterns. For instance, anti-bromo substituents in endo isomers promote rearrangement during bromination, yielding dibrominated products.
Alternative methods employ N-bromosuccinimide (NBS) under radical-initiated conditions. In bicyclo[4.2.0] systems, bromine incorporation at the bridgehead carbon (position 4) is favored due to the stability of the resulting radical intermediate. This approach avoids over-bromination, a common issue with Br₂, and achieves yields exceeding 70%.
Mechanistic Insights:
Solid-phase bromination agents address safety and selectivity concerns associated with liquid bromine. Polymer-supported bromine complexes (e.g., polystyrene-Br₂) enable slow release of bromine, minimizing side reactions. For example, a silica-bound bromine carrier selectively functionalizes bicyclo[4.2.0]octatrienone at the 4-position with 85% efficiency, compared to 60% for free Br₂.
Table 2: Performance of Solid Bromine Carriers
| Carrier Type | Bromine Loading (mmol/g) | Selectivity (4-Br:3-Br) | Yield (%) |
|---|---|---|---|
| Polystyrene-Br₂ | 2.1 | 9:1 | 78 |
| Zeolite-encapsulated Br₂ | 1.8 | 8:1 | 82 |
| Silica-Br₂ | 2.4 | 10:1 | 85 |
These carriers also facilitate recycling; silica-based systems retain >90% activity after five cycles. Additionally, microporous frameworks with size-exclusion properties prevent over-bromination by restricting access to non-target sites.
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one represents a highly strained bicyclic system characterized by its unique molecular framework and significant reactivity potential . This compound features a bromine atom at the 4-position and a ketone functional group at the 7-position of the bicyclic framework, with a molecular weight of approximately 197.03 grams per mole . The mechanistic behavior of this compound is governed by fundamental pericyclic reaction principles that control its thermal and photochemical transformations [2] [3] [4].
The pericyclic reactivity of 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is fundamentally governed by orbital symmetry considerations and the relief of ring strain inherent in the bicyclo[4.2.0] framework [4] [5]. Electrocyclic reactions represent the primary mechanistic pathway for this bicyclic system, proceeding through concerted cyclization of conjugated pi-electron systems where one pi-bond converts to a ring-forming sigma-bond [5] [6].
The thermal electrocyclic ring-opening mechanism follows the Woodward-Hoffmann rules for 4-pi electron systems [4] [5]. Under thermal conditions, the compound undergoes conrotatory ring-opening where both terminal carbons rotate in the same direction [4] [6]. This process involves the cleavage of the carbon-1 to carbon-8 sigma bond and the carbon-2 to carbon-7 pi bond, with subsequent formation of two new pi bonds at carbon-1 to carbon-2 and carbon-7 to carbon-8 positions [2].
Computational studies using density functional theory methods have established that the activation energy barrier for benzocyclobutene ring-opening ranges from 37.20 to 40 kilocalories per mole [2] [7]. The potential energy surfaces for electrocyclic reactions calculated using complete active space self-consistent field methods reveal transition states for both conrotatory and disrotatory pathways [3]. The energy difference between these pathways is approximately 7.4 kilocalories per mole as determined by complete active space self-consistent field calculations and 8.0 kilocalories per mole by complete active space second-order Møller-Plesset perturbation calculations [3].
| Reaction Parameter | Value | Method | Reference |
|---|---|---|---|
| Activation Energy (Thermal) | 37.20-40 kcal/mol | B3LYP/6-311G(d,p) | Yuan et al. 2023 [2] |
| Heat of Formation (Gas Phase) | 199.4 ± 0.9 kJ/mol | Calorimetric | Roth et al. 1978 [8] |
| Conrotatory vs Disrotatory Energy Difference | 7.4-8.0 kcal/mol | CASSCF/CAS-MP2 | Sakai 2000 [3] |
| Ring Strain Energy Release | ~39.9 kcal/mol | Kinetic Studies | Roth & Scholz 1981 [7] |
The bromine substituent at the 4-position introduces electronic effects that modify the electrocyclic pathway selectivity [2] . Electron-withdrawing groups such as bromine can influence the orbital symmetry requirements and alter the activation barriers for ring-opening processes [2]. The presence of the ketone functionality at the 7-position further contributes to the electronic structure modifications, potentially affecting both the thermodynamic stability and kinetic accessibility of various reaction pathways .
Photochemical conditions reverse the stereochemical outcome compared to thermal processes [4] [5]. Under ultraviolet irradiation, the highest occupied molecular orbital changes, leading to disrotatory ring-opening where the terminal carbons rotate in opposite directions [4] [6]. This fundamental difference in orbital symmetry control demonstrates the critical importance of reaction conditions in determining mechanistic pathways for 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one [5].
The [10] sigmatropic rearrangement represents a distinct mechanistic pathway available to bicyclo[4.2.0]octadiene systems, including derivatives of 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one [11] [12]. Sigmatropic rearrangements involve the migration of a sigma-bonded substituent atom or group across a pi-electron system from one position to another, with simultaneous reorganization of pi-bonds [13].
Computational investigations have explored the feasibility of [10] sigmatropic alkyl group shifts in bicyclo[4.2.0]octa-2,4-diene systems at elevated temperatures [11] [12]. The calculated reaction barriers for open-shell singlet biradical-mediated stepwise [10] sigmatropic alkyl group shifts were found to be comparable with reaction barriers for the bicyclo[4.1.0]hepta-2,4-diene norcaradiene walk rearrangement [11]. However, calculated reaction barriers for concerted [10] sigmatropic alkyl group shifts were determined to be significantly higher in energy than the stepwise pathway [11].
The stepwise sigmatropic pathway proceeds through biradical intermediates and is suggested to be feasible only for appropriately substituted compounds [11] [12]. The formation of biradical intermediates in the stepwise pathway necessitates multiconfigurational self-consistent field calculations to accurately describe the electronic structure [14]. Experimental studies conducted on deuterated analogous diol derivatives have confirmed the calculated differences in barriers between electrocyclic and sigmatropic pathways [11].
| Sigmatropic Pathway | Barrier Range | Mechanism | Feasibility |
|---|---|---|---|
| Stepwise [10] Shift | 118-150 kJ/mol | Biradical-mediated | Comparable to norcaradiene [11] |
| Concerted [10] Shift | Higher than stepwise | Orbital symmetry controlled | Less favorable [11] |
| Electrocyclic Alternative | Similar to BCB opening | Concerted | Primary pathway [11] |
The notation [10] describes the migration pattern where the numbers refer to the positions in the connected groups where migration occurs [13]. For bicyclo[4.2.0]octadiene systems, this involves migration to position 1 of one group and position 5 of the conjugated system [13]. Both suprafacial and antarafacial sigmatropic rearrangements are symmetry-allowed, but suprafacial rearrangements are often geometrically more favorable [13].
The influence of the bromine substituent and ketone functionality in 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one on [10] sigmatropic possibilities requires consideration of electronic effects . Electron-withdrawing groups can modify the stability of biradical intermediates and alter the relative energetics of stepwise versus concerted pathways [2]. The thermal equilibration studies suggest that appropriately substituted bicyclo[4.2.0]octadiene systems may access sigmatropic pathways under specific conditions [11] [12].
The electrocyclic ring-opening and closing dynamics of 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one represent the fundamental transformation pathway that defines the reactivity profile of this strained bicyclic system [2] [15] [3]. The thermal ring-opening process follows stereoselective electrocyclic reaction rules and proceeds via a conrotatory pathway to yield the corresponding quinodimethane intermediate [2] [15].
The ring-opening mechanism involves the cleavage of the carbon-1 to carbon-8 sigma bond and the carbon-2 to carbon-7 pi bond, with concurrent formation of new pi bonds at carbon-1 to carbon-2 and carbon-7 to carbon-8 positions [2]. During this process, the loss of aromaticity contributes to the thermodynamic driving force, as the bicyclic system releases significant ring strain energy [2] [15]. The activation energy barrier for this transformation has been determined through both experimental kinetic studies and computational methods to be approximately 37.20 to 40 kilocalories per mole [2] [7].
Substituent effects play a crucial role in modifying the electrocyclic ring-opening dynamics [2] . The presence of the bromine atom at the 4-position introduces electron-withdrawing effects that can influence both the activation energy and the torquoselectivity of the ring-opening process . Studies on related brominated benzocyclobutene derivatives have demonstrated that halogen substituents can affect ring-opening temperatures, with 4-bromobenzocyclobutene systems showing exothermic peaks at approximately 150 degrees Celsius .
The ketone functionality at the 7-position contributes additional electronic perturbations that modify the electrocyclic dynamics . Carbonyl groups can participate in conjugation with the developing pi-system during ring-opening, potentially stabilizing transition states and influencing the overall reaction barrier . The combined electronic effects of both the bromine and ketone substituents create a unique reactivity profile for 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one .
| Dynamic Parameter | Value/Observation | Condition | Effect |
|---|---|---|---|
| Ring-Opening Temperature | ~150°C | Thermal, 1-Br-BCB | Exothermic process |
| Conrotatory Selectivity | Exclusive under thermal | Woodward-Hoffmann rules | Orbital symmetry control [4] |
| Disrotatory Selectivity | Under photochemical | UV irradiation | HOMO change [4] |
| Strain Energy Release | 39.9 kcal/mol | Ring opening | Thermodynamic driving force [7] |
The reversibility of electrocyclic processes allows for ring-closing dynamics under appropriate conditions [3] [5]. The quinodimethane intermediate generated from ring-opening can undergo electrocyclic ring-closure to regenerate the bicyclic framework [2] [15]. This reversibility is governed by the same orbital symmetry considerations, with thermal ring-closure proceeding through conrotatory motion and photochemical ring-closure following disrotatory pathways [4] [5].
Computational studies using ab initio molecular orbital methods have characterized the transition states for both ring-opening and ring-closing processes [3]. The intrinsic reaction coordinate pathway calculations reveal the detailed geometric changes occurring during the electrocyclic transformation [3]. The planarity of the bicyclo[4.2.0] system significantly influences the ring-opening mechanism, with the partial connection of the four-membered ring to the rigid benzene ring favoring conrotatory pathways due to increased planarity [2].
Density functional theory calculations have emerged as the primary computational method for investigating the transition state geometries of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one. The selection of appropriate functionals and basis sets is crucial for accurate prediction of transition state parameters, particularly given the complex electronic structure of this brominated bicyclic ketone [2] [1].
The B3LYP/6-31G(d) level of theory has been extensively employed for geometry optimization of bicyclic systems, though recent studies indicate that dispersion-corrected functionals such as B3LYP-D3 provide improved accuracy for systems containing halogen substituents [2] [3]. For 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one, transition state calculations reveal significant geometric distortions compared to the ground state structure, particularly in the cyclobutanone ring where the C-C bond lengths increase from typical values of 1.58 Å to 1.72 Å in the transition state [4] [5].
The M06-2X/6-311G(d,p) functional has demonstrated superior performance for kinetic studies involving halogenated compounds, providing activation energies that correlate well with experimental observations [6] [3]. Transition state geometries calculated at this level show characteristic C-Br bond elongation from 1.90 Å to 2.15 Å during nucleophilic substitution reactions, indicating the formation of a late transition state consistent with SN2 mechanisms [5] [1].
Critical bond parameters in the transition state include the C=O ketone functionality, which exhibits minimal geometric changes with bond lengths increasing from 1.22 Å to 1.28 Å, suggesting limited involvement in the rate-determining step [4] [5]. The aromatic C-C bonds maintain their characteristic lengths of approximately 1.40 Å, indicating preservation of aromaticity during the transition state formation [7] [8].
Frequency calculations performed at the B3LYP/6-31G(d) level reveal characteristic imaginary frequencies ranging from -800 to -1200 cm⁻¹ for C-C bond forming processes, while C-C bond breaking transitions exhibit frequencies between -600 to -900 cm⁻¹ [4] [9]. The benzylic C-H stretching frequencies appear in the range of 2800-3000 cm⁻¹, consistent with the activated nature of benzylic positions in this system [10] [11].
The orbital symmetry analysis of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one reveals complex electronic interactions that govern its reactivity in concerted processes. The molecular orbital framework of this system is characterized by the interplay between the aromatic π-system of the benzene ring and the strained σ-bonds of the cyclobutanone moiety [12] [13].
The HOMO (Highest Occupied Molecular Orbital) is primarily localized on the aromatic system with significant π-bonding character, exhibiting an energy of approximately -6.2 eV with A₁ symmetry [7] [14]. This orbital contains 85% contribution from the aromatic π-system, with minimal involvement from the cyclobutanone ring, indicating that the aromatic system dominates the electronic properties of the molecule [15] [14].
The LUMO (Lowest Unoccupied Molecular Orbital) displays π-antibonding character with B₁ symmetry and an energy of -1.4 eV [7] [14]. The 92% contribution from the aromatic π-system suggests that electrophilic attack preferentially occurs at the aromatic ring rather than the ketone functionality [15] [16].
Secondary orbitals, including HOMO-1 and LUMO+1, exhibit σ-bonding and σ*-antibonding character respectively, with symmetries of A₂ and B₂ [7] [13]. The HOMO-1 orbital, positioned at -8.1 eV, contains 78% contribution from σ-bonding interactions within the cyclobutanone ring, indicating significant involvement in ring-opening processes [14] [12].
Orbital symmetry conservation principles, as described by the Woodward-Hoffmann rules, dictate that concerted processes involving 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one must maintain orbital symmetry throughout the reaction coordinate [12] [13]. For electrocyclic ring-opening reactions, the conrotatory mode is symmetry-allowed for four-electron systems, consistent with the thermal ring-opening of the cyclobutanone ring [16] [17].
The presence of the bromine substituent introduces perturbations to the orbital symmetry through spin-orbit coupling effects, though these remain relatively minor compared to the dominant aromatic and ketone contributions [5] [14]. The C-Br bond orbital exhibits σ-bonding character with an energy of approximately -7.5 eV, positioned between the HOMO and HOMO-1 levels [1] [5].
Solvent effects play a crucial role in modifying the reaction coordinate landscapes of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one, with significant implications for reaction kinetics and thermodynamics. The polar nature of the ketone functionality and the polarizable bromine substituent make this system particularly sensitive to solvent interactions [18] [19].
Implicit solvation models, particularly the Polarizable Continuum Model (PCM), have been extensively employed to investigate solvent effects on the reaction pathways [19] [20]. In aqueous solution (dielectric constant ε = 78.4), the activation energy for nucleophilic substitution reactions decreases by approximately 4.2 kcal/mol compared to gas-phase calculations, resulting in a 850-fold rate enhancement [18] [20].
Protic solvents such as methanol (ε = 32.6) and water exhibit similar stabilization effects, with activation energy reductions of 2.8 kcal/mol and 4.2 kcal/mol respectively [18] [19]. This stabilization arises from hydrogen bonding interactions between the solvent and the ketone oxygen, which stabilize the transition state geometry [20] [18].
Aprotic polar solvents including acetonitrile (ε = 36.6) and DMF (ε = 36.7) provide intermediate stabilization effects, with activation energy reductions of 3.1 kcal/mol and 3.2 kcal/mol respectively [18] [20]. The DMSO solvent system (ε = 46.7) exhibits particularly strong stabilization with a 3.8 kcal/mol reduction in activation energy, corresponding to a 425-fold rate enhancement [19] [20].
Nonpolar solvents such as toluene (ε = 2.4) and chloroform (ε = 4.8) show minimal effects on the reaction coordinate, with activation energy changes of -0.8 kcal/mol and -1.5 kcal/mol respectively [18] [20]. These modest effects reflect the limited ability of nonpolar solvents to stabilize polar transition states [19] [18].
The solvent-dependent reaction coordinate profiles reveal that the transition state geometry undergoes systematic changes with increasing solvent polarity [18] [19]. In polar solvents, the C-Br bond elongation in the transition state becomes more pronounced, with bond lengths increasing from 2.15 Å in gas phase to 2.25 Å in aqueous solution [20] [5].
Explicit solvation models, incorporating discrete solvent molecules, provide additional insights into specific solvent-solute interactions [19] [20]. Ab initio molecular dynamics simulations reveal that water molecules form hydrogen bonds with the ketone oxygen, creating a stabilizing solvation shell that persists throughout the reaction coordinate [19] [18]. The average number of hydrogen bonds increases from 1.2 in the reactant state to 1.8 in the transition state, indicating enhanced solvation during bond formation [20] [19].
The temperature dependence of solvent effects has been investigated through variable-temperature DFT calculations, revealing that the solvent stabilization effects become more pronounced at lower temperatures [18] [20]. At 273 K, the activation energy reduction in water increases to 4.8 kcal/mol, while at 373 K, the effect diminishes to 3.6 kcal/mol [19] [18].